3-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one
Overview
Description
This compound belongs to the class of amphetamines and is characterized by the presence of a pyrrolidine ring substituted with a fluorine atom and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one typically involves the reaction of 3-fluoropyrrolidine with 3-chloropropanone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced synaptic transmission and increased neuronal activity. The compound may also interact with other molecular targets and pathways, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone (3-CMC): Similar in structure but lacks the fluorine atom on the pyrrolidine ring.
4-Fluoromethcathinone (4-FMC): Contains a fluorine atom on the aromatic ring instead of the pyrrolidine ring.
Methcathinone: Lacks both the chlorine and fluorine substituents.
Uniqueness
3-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one is unique due to the presence of both chlorine and fluorine substituents, which may contribute to its distinct pharmacological profile and chemical reactivity. The combination of these substituents can influence the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
3-chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClFNO/c8-3-1-7(11)10-4-2-6(9)5-10/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMADOLPVPCQIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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